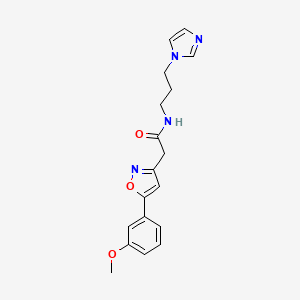
(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid, also known as DMDAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMDAA is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Scientific Research Applications
Antitumor Activities and Molecular Docking Studies
A study focused on the synthesis of novel pyrimidiopyrazole derivatives, utilizing a compound similar to "(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid" for antitumor activities. The research demonstrated significant in vitro antitumor activity against the HepG2 cell line. Molecular docking using Auto Dock tools showed interaction energy scores suggesting potential efficacy against synthase complex targets (Fahim, Elshikh, & Darwish, 2019).
Material Science and Polymer Modification
In material science, the modification of poly vinyl alcohol/acrylic acid hydrogels through a condensation reaction with various amine compounds, including derivatives of the aforementioned compound, was explored. This study highlighted the increased thermal stability of amine-treated polymers and their potential for medical applications due to promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Organic Filler in Paper Manufacturing
Another study examined the use of a similar compound as an organic filler in paper manufacturing. The research explored how these fillers affected the tensile strength, thermal stability, and antimicrobial properties of paper, showing significant improvements in these areas. This application demonstrates the potential of these compounds in enhancing the functional properties of paper products (Fahim & Abu-El Magd, 2021).
Solar Cell Applications
A derivative was engineered for use in solar cell applications, showcasing high incident photon to current conversion efficiency. The research underscores the potential of such compounds in the development of efficient organic sensitizers for photovoltaic cells, contributing to advancements in renewable energy technologies (Kim et al., 2006).
properties
IUPAC Name |
(E)-3-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-5-6(3-4-7(12)13)8(14)11(2)9(10)15/h3-5H,1-2H3,(H,12,13)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDMLLVPFRNSLE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)N(C1=O)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid | |
CAS RN |
90402-62-3 |
Source


|
| Record name | (2E)-3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid](/img/structure/B2810663.png)


![2-bromo-5-fluoro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2810667.png)

![3-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2810670.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2810672.png)
![2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid](/img/structure/B2810673.png)
![[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2810674.png)



![[1,3,5]Triazino[1,2-a]benzimidazol-4-amine](/img/structure/B2810682.png)